7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine
Description
Properties
CAS No. |
1159982-99-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-6-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-6-2-3-10-11(6)7(5)8/h2-4H,1H3 |
InChI Key |
LVHUNHFIFKUVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyrazole derivative with a chlorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed for large-scale chemical synthesis. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic displacement under mild conditions, enabling diverse derivatization:
Key Reactions:
Mechanistic Insight :
The reaction proceeds via an aromatic nucleophilic substitution (S<sub>N</sub>Ar) mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring (Fig. 1A) . Steric hindrance from the 6-methyl group slightly reduces reaction rates compared to non-methylated analogues .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings for carbon–carbon bond formation:
Suzuki–Miyaura Coupling:
Limitations :
Coupling efficiency depends on steric bulk near the reactive site; 6-methyl substitution reduces yields compared to non-methylated counterparts .
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic attacks at position 3:
Bromination:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NBS, CH₂Cl₂ (0–20°C) | 3-Bromo-7-chloro-6-methylpyrazolo[1,5-a]pyrimidine | 76% |
Regioselectivity :
Bromination occurs exclusively at position 3 due to activation by the adjacent pyrimidine nitrogen . The 6-methyl group does not hinder this reactivity.
Synthetic Utility in Medicinal Chemistry
Derivatives of 7-chloro-6-methylpyrazolo[1,5-a]pyrimidine show biological relevance:
Pharmacological Modifications:
| Modification | Biological Target | Activity (IC₅₀) |
Scientific Research Applications
7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine exerts its effects depends on its molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The specific molecular targets and pathways involved vary based on the biological context and the type of reaction being studied.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2): A positional isomer with chlorine at C7 and methyl at C3. This compound (C₇H₆ClN₃, molecular weight 167.59) shares the same molecular formula but differs in substituent placement.
- 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine : Methyl at C2 introduces steric bulk near the pyrazole nitrogen, which could disrupt interactions with kinase ATP-binding pockets .
Key Insight : Substituent position significantly impacts biological activity. For example, C6-methyl in the target compound may enhance hydrophobic interactions in kinase domains compared to C5-methyl analogues.
Halogen and Trifluoromethyl Derivatives
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compounds 6a–m): The trifluoromethyl group at C7 enhances metabolic stability and electron-withdrawing effects. Compound 6m (Boc-protected amine at C5) showed nanomolar Pim1 kinase inhibition (IC₅₀ = 18–27 nM), outperforming non-fluorinated analogues .
- 7-Chloro-5-fluoro-pyrazolo[1,5-a]pyrimidine : Fluorine’s electronegativity may improve binding to polar kinase residues, though direct comparisons are lacking in the evidence.
Table 1: Halogenated Derivatives and Kinase Inhibition
Aryl and Heteroaryl Modifications
- 3,4,5-Trimethoxyphenyl Derivatives (e.g., compound 6m): Substitutions on appended phenyl rings enhance cytotoxicity in cancer cells. The trimethoxy group improves membrane permeability and intercalation into DNA .
- 4-Fluorophenyl Derivatives (e.g., compound 6p): Fluorine’s para position optimizes π-π stacking with tyrosine residues in EGFR, enhancing inhibitory potency .
Key Insight: Aryl modifications at peripheral positions (e.g., C3 or C5) can fine-tune selectivity.
Functional Group Additions: Amines and Esters
- 7-Alkylamino Derivatives (e.g., compound 9a): Substituting chlorine with alkylamines (e.g., isopropylamine) at C7 improves solubility and introduces hydrogen-bonding motifs. However, this may reduce electrophilicity critical for covalent kinase inhibition .
- Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6): The ester group at C6 enables prodrug strategies, enhancing oral bioavailability .
Biological Activity
7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
The molecular formula of this compound is CHClN, with a molar mass of approximately 167.60 g/mol. The structural characteristics, including the chlorine atom at the 7-position and the methyl group at the 6-position, significantly influence its reactivity and biological properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, showing potential as a lead compound for drug development. The compound's mechanism of action involves interaction with specific enzymes and receptors that are critical in cancer progression.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.0 | Induces apoptosis and cell cycle arrest |
| A549 (Lung) | 4.5 | Inhibits proliferation |
| HeLa (Cervical) | 2.8 | Alters signal transduction pathways |
Studies have shown that this compound can induce apoptosis in cancer cells by arresting the cell cycle at various phases, leading to DNA fragmentation and reduced cell viability .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. It has been evaluated for its ability to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.
Table 2: Anti-inflammatory Activity Data
| Compound | IC (µM) | Target Pathway |
|---|---|---|
| This compound | <50 | NF-κB/AP-1 signaling pathway |
This inhibition is critical in managing inflammatory responses and suggests potential therapeutic applications in treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound is linked to its interaction with various biological macromolecules. It has been identified as a selective inhibitor for certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This selectivity may reduce potential drug-drug interactions when used in combination therapies .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- MCF-7 Breast Cancer Model : Treatment with this compound resulted in a significant reduction in tumor growth and enhanced apoptosis rates compared to controls.
- Inflammation Models : In vivo studies demonstrated that this compound effectively reduced IL-6 secretion in animal models of inflammation, correlating with its in vitro potency against NF-κB activation.
Q & A
Q. Basic
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity in condensation steps, while 1,4-dioxane is optimal for chlorination .
- Catalyst Use : Lewis acids (e.g., AlCl₃) may accelerate cyclization but risk side reactions; stoichiometric POCl₃ is preferred for regioselective chlorination .
- Temperature Gradients : Multi-step syntheses benefit from gradual heating (e.g., 80°C → reflux) to minimize decomposition.
Case Study : Refluxing 7-hydroxy precursors with POCl₃ in dioxane increased chlorination efficiency from 60% to 85% yield .
How can structural contradictions between NMR and X-ray crystallography data be resolved?
Q. Advanced
- X-ray Crystallography : Resolves ambiguities in tautomeric forms or regiochemistry. For example, X-ray confirmed the fused pyrazole-pyrimidine ring system’s coplanarity (dihedral angle = 0.8°) in 7-Chloro-5-methyl-2-phenyl derivatives .
- Complementary Techniques : Pair NMR with IR spectroscopy (e.g., carbonyl stretches at ~1695 cm⁻¹) and elemental analysis to validate purity and substituent positions .
What methodologies are used to evaluate biological activity and structure-activity relationships (SAR)?
Q. Advanced
- In Vitro Assays :
- Enzyme Inhibition : Screen against targets like HMG-CoA reductase or COX-2 using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., peripheral benzodiazepine receptors) quantify IC₅₀ values .
- SAR Insights :
- Chlorine at position 7 enhances metabolic stability and receptor affinity .
- Methyl groups at position 6 improve solubility without compromising activity .
How should researchers address discrepancies in melting points or spectral data across studies?
Q. Advanced
- Controlled Replication : Reproduce synthesis using identical reagents and conditions. For example, recrystallization solvents (ethanol vs. DMF) can alter melting points by 2–3°C .
- Data Normalization : Cross-reference spectral libraries (e.g., PubChem) and report solvent-specific NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) .
What are the best practices for designing derivatives with enhanced pharmacological profiles?
Q. Advanced
- Functionalization Strategies :
- Computational Modeling :
- Use DFT calculations to predict binding modes with receptors (e.g., CRF1 antagonists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
